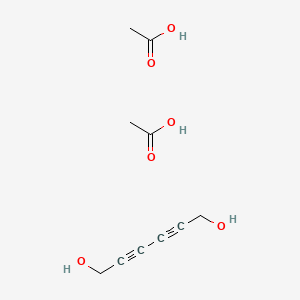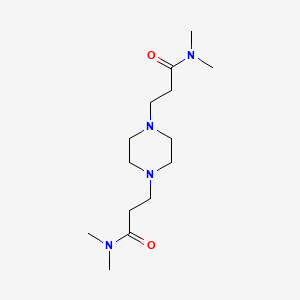![molecular formula C10H13NO5S B14631074 2-[(3-Sulfopropyl)amino]benzoic acid CAS No. 52962-47-7](/img/structure/B14631074.png)
2-[(3-Sulfopropyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Sulfopropyl)amino]benzoic acid is an organic compound that belongs to the class of aminobenzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a sulfopropylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Sulfopropyl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with 3-chloropropanesulfonic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amino group of 2-aminobenzoic acid attacks the chloropropane moiety, resulting in the formation of the sulfopropylamino derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Sulfopropyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic group to a sulfide or thiol group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfide or thiol derivatives, and various substituted aminobenzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(3-Sulfopropyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.
Medicine: It has potential therapeutic applications due to its ability to interact with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(3-Sulfopropyl)amino]benzoic acid involves its interaction with specific molecular targets. The sulfopropylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzoic acid: Lacks the sulfopropyl group, making it less water-soluble.
3-Sulfopropylamine: Lacks the benzoic acid moiety, limiting its applications in organic synthesis.
4-Aminobenzoic acid: Has a different substitution pattern, affecting its reactivity and applications.
Uniqueness
2-[(3-Sulfopropyl)amino]benzoic acid is unique due to its combination of a benzoic acid moiety with a sulfopropylamino group. This structural feature enhances its water solubility and allows for diverse chemical reactivity, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
52962-47-7 |
|---|---|
Molekularformel |
C10H13NO5S |
Molekulargewicht |
259.28 g/mol |
IUPAC-Name |
2-(3-sulfopropylamino)benzoic acid |
InChI |
InChI=1S/C10H13NO5S/c12-10(13)8-4-1-2-5-9(8)11-6-3-7-17(14,15)16/h1-2,4-5,11H,3,6-7H2,(H,12,13)(H,14,15,16) |
InChI-Schlüssel |
TXGBQKXCXVFKDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)NCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


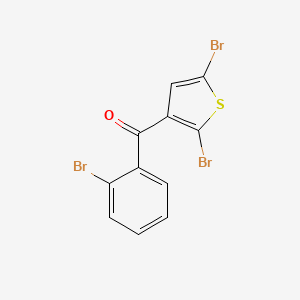
![3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid](/img/structure/B14630995.png)
![2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B14630999.png)
![Methyl 4-amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboximidoate](/img/structure/B14631002.png)
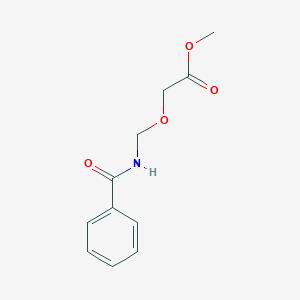
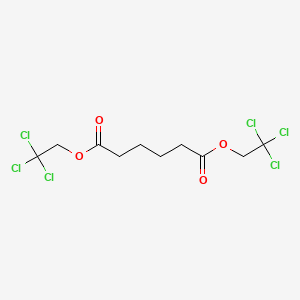

![3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole](/img/structure/B14631030.png)

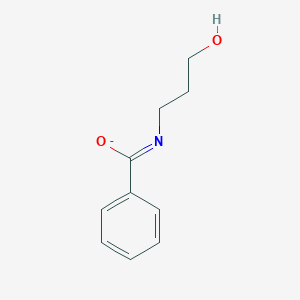
![1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14631052.png)
